molecular formula C19H21D6NO4 B607075 Deutetrabenazine metabolite M4 CAS No. 1688661-95-1

Deutetrabenazine metabolite M4

Numéro de catalogue B607075
Numéro CAS: 1688661-95-1
Poids moléculaire: 339.46
Clé InChI: WSSKRNHJTRPOTQ-AINJZBCCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Deutetrabenazine metabolite M4, The precise mechanism by which Deutetrabenazine (deutetrabenazine) exerts its anti-chorea effects is unknown but is believed to be related to its effect as a reversible depletor of monoamines (such as dopamine, serotonin, norepinephrine, and histamine) from nerve terminals. The major circulating metabolites (α-dihydrotetrabenazine [HTBZ] and β-HTBZ) of deutetrabenazine, are reversible inhibitors of VMAT2, resulting in decreased uptake of monoamines into synaptic vesicles and depletion of monoamine stores.

Applications De Recherche Scientifique

Pharmacokinetic and Metabolic Profile

Deutetrabenazine is a deuterated form of tetrabenazine and is the first deuterated drug to receive US regulatory approval. It's used for treating chorea in Huntington’s disease and tardive dyskinesia. Studies have shown that deutetrabenazine has a superior pharmacokinetic profile compared to tetrabenazine, with a longer elimination half-life and increased ratio of active-to-inactive metabolites. This superior profile is due to specific deuteration, which provides significant benefits to patients (Schneider et al., 2020).

Efficacy in Controlling Chorea

Deutetrabenazine has been shown to be effective in controlling chorea associated with Huntington disease. A study indicated that patients treated with deutetrabenazine had significantly improved chorea scores compared to those on placebo (Frank et al., 2016).

Pharmacokinetics Under Potent CYP2D6 Inhibition

Research has assessed the effect of paroxetine, a potent CYP2D6 inhibitor, on the pharmacokinetics and safety of deutetrabenazine and its metabolites. The study found that paroxetine increased exposure of the deuterated active metabolites, but to a lesser extent compared to tetrabenazine, suggesting reduced drug interaction burdens (Schneider et al., 2021).

Safety and Tolerability

Deutetrabenazine has been generally well-tolerated in clinical trials, with adverse event rates similar to placebo. This includes trials in Huntington’s disease, tardive dyskinesia, and Tourette syndrome. The safety profile highlights its potential as a more tolerable alternative to tetrabenazine (Paton, 2017).

Comparative Studies

There have been comparative studies between tetrabenazine and deutetrabenazine, often focusing on their efficacy and tolerability. These studies are important for understanding the nuanced differences and potential benefits of deutetrabenazine over its non-deuterated counterpart (Rodrigues et al., 2017).

Propriétés

Numéro CAS

1688661-95-1

Nom du produit

Deutetrabenazine metabolite M4

Formule moléculaire

C19H21D6NO4

Poids moléculaire

339.46

Nom IUPAC

(3R,11bR)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

InChI

InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3/t13-,15-/m1/s1/i3D3,4D3

Clé InChI

WSSKRNHJTRPOTQ-AINJZBCCSA-N

SMILES

CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Deutetrabenazine metabolite M4;  D6-tetrabenazine metabolite M4;  Deuterated monohydroxy tetrabenazine;  SD-1018; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deutetrabenazine metabolite M4
Reactant of Route 2
Deutetrabenazine metabolite M4
Reactant of Route 3
Deutetrabenazine metabolite M4
Reactant of Route 4
Deutetrabenazine metabolite M4
Reactant of Route 5
Deutetrabenazine metabolite M4
Reactant of Route 6
Deutetrabenazine metabolite M4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.